(2Z)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-3-[(4-Fluorophenyl)methyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the thiazinane family This compound is characterized by its unique structure, which includes a thiazinane ring, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(4-Fluorophenyl)methyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: The thiazinane ring is formed through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone, under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a condensation reaction with a methoxybenzaldehyde derivative.
Final Cyclization and Carboxamide Formation: The final step involves cyclization and formation of the carboxamide group under acidic or basic conditions, depending on the specific reaction pathway.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[(4-Fluorophenyl)methyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-3-[(4-Fluorophenyl)methyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-[(4-Fluorophenyl)methyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-[(4-Chlorophenyl)methyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z)-3-[(4-Bromophenyl)methyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
Uniqueness
(2Z)-3-[(4-Fluorophenyl)methyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chlorinated or brominated analogs. The fluorine atom’s electronegativity and size can affect the compound’s interaction with molecular targets, potentially leading to distinct pharmacological properties.
Properties
Molecular Formula |
C19H18FN3O3S |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H18FN3O3S/c1-26-15-8-6-14(7-9-15)22-19-23(11-12-2-4-13(20)5-3-12)17(24)10-16(27-19)18(21)25/h2-9,16H,10-11H2,1H3,(H2,21,25) |
InChI Key |
KZVIUJCYAOGKPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)N)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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